N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as alpha amino acid amides . These compounds are amide derivatives of alpha amino acids and are known to interact with various biological targets.
Mode of Action
The mode of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide It is known that amides can act as both an acid and a base . They are more strongly acidic than ammonia due to the electron withdrawing and resonance effects associated with the carbonyl group . This also reduces their basicity .
Biochemical Pathways
The specific biochemical pathways affected by This compound Amides are known to participate in a variety of biochemical reactions, including those involving protein synthesis and metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s molecular weight (2072689) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of This compound Amides are known to participate in a variety of biochemical reactions, including those involving protein synthesis and metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of This compound . For example, the acidity or basicity of the environment can affect the compound’s ionization state, which in turn can influence its interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxybenzohydrazide with propionic anhydride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2,2-dimethylpropanamide
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide stands out due to its unique combination of the oxadiazole ring and the methoxyphenyl group This structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCFRIJXYMTWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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